molecular formula C8H8O3S B580141 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione CAS No. 18916-56-8

4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione

Cat. No.: B580141
CAS No.: 18916-56-8
M. Wt: 184.209
InChI Key: VUVCGFFQHGCHSY-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is a unique organic compound characterized by its methoxy and methylthio substituents on a benzoquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-methoxybenzoquinone with methylthiol in the presence of a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzoquinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or nitrating agents can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, hydroquinones, and various substituted benzoquinones .

Scientific Research Applications

4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione exerts its effects involves interactions with cellular components. The compound can act as an electron acceptor, participating in redox reactions within cells. It may also interact with specific enzymes or proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-5-(methylthio)benzo-1,3-dioxolane
  • 5,6,7-Trimethoxybenzo-1,3-oxathiolane
  • 8-Amino-5,6,7-trimethoxybenzo-1,3-oxathiolane

Uniqueness

4-Methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

18916-56-8

Molecular Formula

C8H8O3S

Molecular Weight

184.209

IUPAC Name

4-methoxy-5-methylsulfanylcyclohexa-3,5-diene-1,2-dione

InChI

InChI=1S/C8H8O3S/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3

InChI Key

VUVCGFFQHGCHSY-UHFFFAOYSA-N

SMILES

COC1=CC(=O)C(=O)C=C1SC

Origin of Product

United States

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